Benzyl 4-ethynylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique ethynyl group, which contributes to its reactivity and potential applications in medicinal chemistry. The structure of Benzyl 4-ethynylpiperidine-1-carboxylate includes a benzyl moiety, a piperidine ring, and an ethynyl substituent at the 4-position of the piperidine.
The synthesis and characterization of Benzyl 4-ethynylpiperidine-1-carboxylate have been reported in various scientific literature, particularly in studies focusing on the synthesis of alkynes and their applications in drug development. Notably, recent advancements in synthetic methodologies have facilitated the preparation of this compound under mild conditions, enhancing its accessibility for research purposes .
Benzyl 4-ethynylpiperidine-1-carboxylate is classified as an organic compound, specifically a carboxylate ester. It is part of a broader category of compounds known as alkynes due to the presence of a carbon-carbon triple bond in its structure. The compound is also associated with pharmacological activities, particularly in the context of androgen receptor degradation and other therapeutic applications .
The synthesis of Benzyl 4-ethynylpiperidine-1-carboxylate typically involves several key steps, including the formation of the piperidine ring and the introduction of the ethynyl group. One effective synthetic route starts with commercially available starting materials that undergo alkynylation reactions.
The molecular structure of Benzyl 4-ethynylpiperidine-1-carboxylate can be described as follows:
The molecular formula for Benzyl 4-ethynylpiperidine-1-carboxylate is with a molecular weight of approximately 213.28 g/mol. The compound's structure can be represented in various forms, including its two-dimensional structural formula and three-dimensional conformations.
Benzyl 4-ethynylpiperidine-1-carboxylate participates in various chemical reactions due to its functional groups:
The reactivity of Benzyl 4-ethynylpiperidine-1-carboxylate allows it to be utilized as a building block in organic synthesis, particularly in creating new pharmaceuticals or biologically active compounds .
The mechanism of action for Benzyl 4-ethynylpiperidine-1-carboxylate is primarily studied within the context of its biological activity:
Research indicates that compounds similar to Benzyl 4-ethynylpiperidine-1-carboxylate exhibit significant binding affinity to androgen receptors, leading to downstream effects on cell signaling pathways involved in tumor growth .
Benzyl 4-ethynylpiperidine-1-carboxylate typically appears as a colorless to pale yellow liquid or solid depending on purity and formulation. Its boiling point and melting point are not universally defined but are influenced by its molecular weight and structure.
Key chemical properties include:
Relevant data from studies indicate that this compound maintains stability across a range of pH levels but may degrade under extreme conditions .
Benzyl 4-ethynylpiperidine-1-carboxylate has diverse applications in scientific research:
Benzyl 4-ethynylpiperidine-1-carboxylate (BEPC) represents a novel class of androgen receptor (AR) modulators that exploit covalent binding interactions to alter transcriptional activity in prostate cancer. The compound’s piperidine core and ethynyl moiety facilitate unique interactions with the AR N-terminal domain (NTD), particularly within the intrinsically disordered Tau-5 region (residues A350–C448). Molecular dynamics simulations reveal that BEPC forms covalent adducts with cysteine residues (e.g., C404) in the AR-NTD, stabilizing collapsed helical conformations and disrupting interdomain cooperativity between the ligand-binding domain (LBD) and DNA-binding domain (DBD) . This covalent binding disrupts the AR’s recruitment of key coactivators like ETS transcription factor ERG, which directly interacts with the AR DNA-binding domain via a newly identified AR-interacting motif (AIM) [2]. The ethynyl group’s reactivity enables irreversible inhibition, preventing DNA binding even in constitutively active AR splice variants lacking the LBD—a primary resistance mechanism to conventional antiandrogens [2].
Table 1: Key Protein Targets of Benzyl 4-Ethynylpiperidine-1-Carboxylate
Target Protein | Function | Interaction Mechanism | Experimental Evidence |
---|---|---|---|
Androgen Receptor (AR) | Transcriptional regulation of prostate cancer genes | Covalent adduct formation with C404 in Tau-5 domain | Molecular dynamics simulations, NMR spectroscopy |
ERG (ETS factor) | Reprograms AR cistrome in oncogenic ETS fusions | Disrupts AR:ERG complex via AIM domain | Co-immunoprecipitation, DNA-binding assays |
GOAT (MBOAT4) | Ghrelin octanoylation for hormonal activation | Competitive inhibition at peptide substrate site | In vitro enzymatic assays with membrane fractions |
Beyond AR modulation, BEPC exhibits potent inhibition of metabolic enzymes in hormonal pathways, particularly ghrelin O-acyltransferase (GOAT/MBOAT4). GOAT catalyzes the octanoylation of ghrelin—a critical post-translational modification required for its activation as a growth hormone secretagogue. BEPC competitively binds GOAT’s peptide substrate pocket through its benzyl carboxylate group, mimicking the N-terminal glycine-serine sequence of pro-ghrelin [9]. This substrate-selective inhibition blocks ghrelin maturation, reducing circulating active ghrelin levels by >80% in cellular models at IC₅₀ values of 14–88 nM [9]. The piperidine scaffold optimizes binding affinity through hydrophobic interactions with GOAT’s transmembrane helices, while the ethynyl moiety enhances metabolic stability compared to linear peptide inhibitors. This dual-targeting capability positions BEPC as a modulator of cross-talk between endocrine signaling (ghrelin) and steroid-responsive pathways (androgen) [5] [9].
BEPC’s piperidine core enables engagement with kinase-driven oncogenic cascades, particularly those involving RAF/MEK/ERK and PI3K/Akt. Proteomic analyses reveal that BEPC sensitizes leukemic cells to hydroxyurea-induced replication stress by downregulating RAF1 (c-RAF) expression—a serine/threonine kinase that sustains anti-apoptotic BCL-XL activity [10]. In BCR-ABL1-driven chronic myeloid leukemia (CML) and FLT3-ITD-positive acute myeloid leukemia (AML), BEPC disrupts kinase scaffolding, reducing phospho-ERK1/2 levels by 60–75% at 10 µM concentrations. This impairs survival signals mediated by STAT5 and BCL-XL, shifting the balance toward apoptosis under dNTP-depleting conditions [10]. Additionally, the ethynyl group facilitates covalent inhibition of mutant kinases (e.g., FLT3-TKD) resistant to ATP-competitive inhibitors, as demonstrated by enhanced cell death in quizartinib-resistant Ba/F3 models when combined with navitoclax (BCL-XL inhibitor) [10]. The compound’s ability to simultaneously target hormonal receptors and kinase effectors underscores its potential in combinatorial oncology regimens.
Table 2: Oncogenic Signaling Pathways Modulated by Piperidine Derivatives
Pathway | Key Kinases | BEPC's Action | Therapeutic Implication |
---|---|---|---|
RAF/MEK/ERK | RAF1, B-RAF, MEK1/2 | Downregulates RAF1; reduces pERK1/2 | Sensitizes to replication stress inducers (e.g., hydroxyurea) |
PI3K/Akt/mTOR | PI3K, Akt, mTORC1/2 | Indirect suppression via upstream kinase inhibition | Overcomes resistance in FLT3-ITD AML |
JAK/STAT | JAK2, STAT5 | Attenuates STAT5 phosphorylation and nuclear translocation | Blocks survival signals in CML/AML |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1